molecular formula C21H27Cl3N2O3 B1432291 Cetirizine (D8 dihydrochloride) CAS No. 2070015-04-0

Cetirizine (D8 dihydrochloride)

Katalognummer B1432291
CAS-Nummer: 2070015-04-0
Molekulargewicht: 469.9 g/mol
InChI-Schlüssel: PGLIUCLTXOYQMV-FLZNRFFQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cetirizine (D8 dihydrochloride), also known as Zyrtec, is an orally active second-generation histamine H1 antagonist . It is used in the treatment of various allergic symptoms, such as sneezing, coughing, nasal congestion, hives, and other symptoms . One of the most common uses for this drug is for a condition called allergic rhinitis .


Synthesis Analysis

A spectrofluorimetric method has been developed for the quantification of cetirizine dihydrochloride (CTZ). The quenching effect of CTZ on the fluorescence intensity of Eosin Y was utilized to generate an ion-pair complex that can be detected at 549 nm using a 301 nm excitation wavelength .


Molecular Structure Analysis

The molecular formula of cetirizine dihydrochloride is C21H27Cl3N2O3 . Its average mass is 461.810 Da and its monoisotopic mass is 460.108734 Da .


Chemical Reactions Analysis

The fluorescence quenching value was linear to CTZ concentration in the range of 1–40 µg/mL. The estimated detection and quantification limits were determined to be 0.02 and 0.08 µg/mL, respectively .


Physical And Chemical Properties Analysis

Cetirizine dihydrochloride has a molecular formula of C21H27Cl3N2O3, an average mass of 461.810 Da, and a monoisotopic mass of 460.108734 Da .

Wissenschaftliche Forschungsanwendungen

1. Analytical Method Development and Validation

  • Summary of Application: Cetirizine is used in the development and validation of analytical methods for antihistaminic drugs .
  • Methods of Application: The methodology involves the development and validation of cetirizine absorption, piperazines, and monochlorobenzenes . High-performance liquid chromatography (HPLC) with isocratic elution is used for the simultaneous determination of cetirizine HCl .
  • Results or Outcomes: The method development, method validation, and forced degradation study of the ingredients were described .

2. Antimicrobial Activity

  • Summary of Application: Cetirizine has been found to have antimicrobial activity .
  • Methods of Application: The study involved testing the efficacy of cetirizine at different organs in different time . The drug was tested against various bacteria in vitro and in vivo .
  • Results or Outcomes: The drug inhibited most of the bacteria tested within 1000 μg/ml concentration. In the in vivo study, cetirizine gave significant protection to the challenged mice at 100 μg/ml concentration .

3. Fast Disintegrating Tablet Formulation

  • Summary of Application: Cetirizine is used in the formulation of fast disintegrating tablets for the treatment of allergic rhinitis .
  • Methods of Application: The formulation process involves creating tablets that show good flow properties, rapid disintegration time, and a satisfactory drug release profile .
  • Results or Outcomes: The fast-disintegrating tablets of cetirizine hydrochloride showed a rapid disintegration time of fewer than 50 seconds .

4. Intravenous Antihistamines

  • Summary of Application: Cetirizine is used as an intravenous antihistamine for the treatment of acute urticaria .
  • Methods of Application: The study involved a phase 3 trial of IV cetirizine 10 mg versus IV diphenhydramine 50 mg conducted in adults who presented to the urgent care/emergency department with acute urticaria requiring antihistamines .
  • Results or Outcomes: Non-inferiority of IV cetirizine to IV diphenhydramine was demonstrated. Compared with IV diphenhydramine, IV cetirizine demonstrated fewer adverse effects including less sedation, a significantly shorter length of stay in the treatment center, and fewer returns to the treatment center at 24 and 48 h .

5. Antimicrobial Activity

  • Summary of Application: Cetirizine has been found to have antimicrobial activity .
  • Methods of Application: The study involved testing the efficacy of cetirizine against various bacteria .
  • Results or Outcomes: The drug inhibited most of the bacteria tested within 1000 μg/ml concentration .

6. Fast Disintegrating Tablet Formulation

  • Summary of Application: Cetirizine is used in the formulation of fast disintegrating tablets for the treatment of allergic rhinitis .
  • Methods of Application: The formulation process involves creating tablets that show good flow properties, rapid disintegration time, and a satisfactory drug release profile .
  • Results or Outcomes: The fast-disintegrating tablets of cetirizine hydrochloride showed a rapid disintegration time of fewer than 50 seconds .

4. Intravenous Antihistamines

  • Summary of Application: Cetirizine is used as an intravenous antihistamine for the treatment of acute urticaria .
  • Methods of Application: The study involved a phase 3 trial of IV cetirizine 10 mg versus IV diphenhydramine 50 mg conducted in adults who presented to the urgent care/emergency department with acute urticaria requiring antihistamines .
  • Results or Outcomes: Non-inferiority of IV cetirizine to IV diphenhydramine was demonstrated. Compared with IV diphenhydramine, IV cetirizine demonstrated fewer adverse effects including less sedation, a significantly shorter length of stay in the treatment center, and fewer returns to the treatment center at 24 and 48 h .

5. Antimicrobial Activity

  • Summary of Application: Cetirizine has been found to have antimicrobial activity .
  • Methods of Application: The study involved testing the efficacy of cetirizine against various bacteria .
  • Results or Outcomes: The drug inhibited most of the bacteria tested within 1000 μg/ml concentration .

6. Fast Disintegrating Tablet Formulation

  • Summary of Application: Cetirizine is used in the formulation of fast disintegrating tablets for the treatment of allergic rhinitis .
  • Methods of Application: The formulation process involves creating tablets that show good flow properties, rapid disintegration time, and a satisfactory drug release profile .
  • Results or Outcomes: The fast-disintegrating tablets of cetirizine hydrochloride showed a rapid disintegration time of fewer than 50 seconds .

Safety And Hazards

When handling cetirizine dihydrochloride, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .

Zukünftige Richtungen

Cetirizine is a potent second-generation H1 antihistamine. It is clinically efficacious in allergic rhinitis and chronic spontaneous urticaria. Cetirizine improves quality of life and reduces symptom severity .

Eigenschaften

IUPAC Name

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethoxy]acetic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3.2ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;;/h1-9,21H,10-16H2,(H,25,26);2*1H/i10D2,11D2,12D2,13D2;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLIUCLTXOYQMV-FLZNRFFQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1CCOCC(=O)O)([2H])[2H])([2H])[2H])C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)([2H])[2H])[2H].Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27Cl3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cetirizine (D8 dihydrochloride)

Synthesis routes and methods I

Procedure details

The procedure described in Example 13 is followed with the difference that, instead of the (RS)-N,N-dimethyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide dihydrochloride, 106.4 g (0.2 moles) of (RS)-N,N-dimethyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide fumarate is used, and, after adjusting the pH of the reaction mixture to 3.8, the precipitated fumaric acid is filtered to facilitate the extraction with dichloromethane. Thus, 71.8 g (77.8%) of the title compound are obtained, m.p.: 225-228° C. The purity of the product corresponds to the quality requirements given in Eur. Pharm., 3, 1997, 1084.

Synthesis routes and methods II

Procedure details

A further possibility is that—after the hydrolysis and adjustment of the pH value to 3.8-4.0—the solution of cetirizine base in dichloromethane is extracted with preferably 5-30% hydrochloric acid, the aqueous solution is concentrated under reduced pressure to reduce the water content to 20-25% by mass and then the procedure described above is followed to obtain cetirizine dihydrochloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

The procedure described in Example 14 is followed with the difference that, instead of the (RS)-N,N-dimethyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide, 110.0 g (0.2 moles) of (RS)-N,N-diallyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide are used, 100 ml of dioxane are employed as cosolvent, and, during the alkaline hydrolysis, the reaction mixture is boiled for 10 hours Thus, 64.0 g (69.3%) of the title compound are obtained, m.p.: 225-228° C. The purity of the product corresponds to the quality requirements given in Eur. Pharm., 3, 1997, 1084.
Name
(RS)-N,N-dimethyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(RS)-N,N-diallyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide
Quantity
110 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
69.3%

Synthesis routes and methods IV

Procedure details

The procedure described in Example 13 is followed with the difference that, instead of the (RS)-N,N-dimethyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide dihydrochloride, 83.2 g (0.2 moles) of (RS)-N,N-dimethyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide base are used. Thus, 75.0 g (81.3%) of the title compound are obtained, m.p. 225-228° C. The purity of the product corresponds to the quality requirements given in Eur. Pharm., 3, 1997, 1084.
Name
(RS)-N,N-dimethyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide
Quantity
83.2 g
Type
reactant
Reaction Step Two
Yield
81.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Cetirizine (D8 dihydrochloride)
Reactant of Route 2
Reactant of Route 2
Cetirizine (D8 dihydrochloride)
Reactant of Route 3
Reactant of Route 3
Cetirizine (D8 dihydrochloride)
Reactant of Route 4
Reactant of Route 4
Cetirizine (D8 dihydrochloride)
Reactant of Route 5
Reactant of Route 5
Cetirizine (D8 dihydrochloride)
Reactant of Route 6
Reactant of Route 6
Cetirizine (D8 dihydrochloride)

Citations

For This Compound
2
Citations
H Ino, K Hara, G Honma, Y Doi… - Journal of Drug …, 2014 - Taylor & Francis
… was extracted by liquid–liquid extraction after protein precipitation of 100 μL of human plasma containing an isotopically labelled internal standard (Cetirizine-d8 dihydrochloride). …
Number of citations: 12 www.tandfonline.com
齊藤順平, 八鍬奈穂, 鈴木朋, 中島研, 村島温子… - 医療薬学, 2016 - jstage.jst.go.jp
… Cetirizine および levocetirizine 両方の内標準物質として重水素で置換された安定同 位体cetirizine-d8 dihydrochloride (Toronto Research Chemicals Inc,Toronto)を用い,超純水を用いて 100 …
Number of citations: 1 www.jstage.jst.go.jp

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.